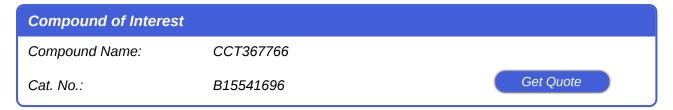


CCT367766: A Technical Guide to its Role in the Ubiquitin-Proteasome System

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **CCT367766**, a potent, third-generation heterobifunctional protein degradation probe. It details the mechanism of action, quantitative binding affinities, and key experimental data related to its function within the ubiquitin-proteasome system (UPS).

CCT367766 is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the target protein, pirin, a putative transcription factor regulator with no known enzymatic function.[1][2][3] This is achieved by hijacking the cellular ubiquitin-proteasome machinery.

Mechanism of Action: Pirin Degradation via E3 Ligase Recruitment

CCT367766 is a bifunctional molecule composed of three key components: a ligand that binds to the target protein (pirin), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a flexible linker connecting the two.[1][4][5]

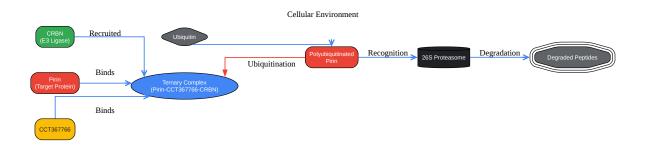
The mechanism unfolds as follows:

Ternary Complex Formation: CCT367766 simultaneously binds to both pirin and the CRBN
E3 ligase, bringing them into close proximity to form a ternary complex.[1][6]



- Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the pirin protein.
- Proteasomal Degradation: The polyubiquitinated pirin is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1]

This process of induced degradation effectively reduces the intracellular levels of pirin, providing a powerful tool to study its biological functions.[4][5][7]



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Caption: Mechanism of **CCT367766**-induced pirin degradation.

Quantitative Data

The following tables summarize the key quantitative data for **CCT367766**, demonstrating its binding affinity and cellular activity.



| Parameter | Value | Method | Target | Reference |
|-----------|--------|---------------------------------------|----------------------|--------------|
| IC50 | 490 nM | Fluorescence Polarization Assay | CRBN-DDB1 Complex | [4][5][7][8] |
| Kd | 55 nM | Surface Plasmon Resonance | Recombinant Pirin | [4][5][7] |
| Kd | 120 nM | Not Specified | Recombinant CRBN | [4][5][7] |

Table 1: Binding Affinities of CCT367766

| Cell Line | Concentration | Treatment Duration | Effect | Reference |
|-----------|---------------|-----------------------|---|-----------|
| SK-OV-3 | 50-1500 nM | 24 hours | Time-dependent depletion of pirin (hook effect observed) | [4][5][9] |
| SK-OV-3 | 0.5-50 nM | 2 hours | Concentration- dependent depletion of pirin | [4][5][9] |
| SK-OV-3 | 50 nM | 2 hours | Near complete pirin degradation | [1] |

Table 2: Cellular Activity of CCT367766 in Human Ovarian Cancer Cells

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

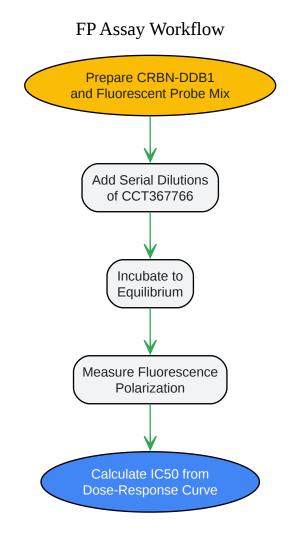
Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding



This assay is used to determine the binding affinity of **CCT367766** to the CRBN-DDB1 complex.

- Principle: The assay measures the change in polarization of fluorescently labeled thalidomide when it is displaced from the CRBN-DDB1 complex by a competing ligand (CCT367766).
- · Reagents:
 - Recombinant CRBN-DDB1 complex
 - Thalidomide-derived fluorescent probe
 - CCT367766 at various concentrations
 - Assay buffer
- Procedure:
 - A solution containing the CRBN-DDB1 complex and the fluorescent probe is prepared.
 - Serial dilutions of CCT367766 are added to the solution.
 - The mixture is incubated to reach equilibrium.
 - Fluorescence polarization is measured using a suitable plate reader.
 - The IC50 value is calculated from the dose-response curve.[1]





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Caption: Workflow for the CRBN-DDB1 FP assay.

Immunoblotting for Pirin Degradation

This technique is used to visualize and quantify the depletion of pirin protein in cells treated with **CCT367766**.

- Cell Culture and Treatment:
 - SK-OV-3 human ovarian cancer cells are cultured under standard conditions.[4][5][9]



- Cells are treated with varying concentrations of CCT367766 or a vehicle control for specified durations.[4][5][9]
- Protein Extraction and Quantification:
 - Cells are lysed to extract total protein.
 - Protein concentration is determined using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Proteins are transferred to a nitrocellulose or PVDF membrane.
 - The membrane is blocked to prevent non-specific antibody binding.
 - The membrane is incubated with a primary antibody specific for pirin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - A loading control antibody (e.g., vinculin or GAPDH) is used to ensure equal protein loading.[1]
- Detection and Analysis:
 - The protein bands are visualized using a chemiluminescent substrate.
 - Band intensities are quantified using densitometry software.
 - Pirin protein levels are normalized to the loading control.

Proteasome Inhibition Assay

This experiment confirms that the degradation of pirin induced by **CCT367766** is dependent on the proteasome.

Procedure:



- SK-OV-3 cells are pre-incubated with a proteasome inhibitor, such as MG132 (500 nM), for a specified time.[1][2]
- The cells are then treated with CCT367766 in the continued presence of the proteasome inhibitor.
- Pirin protein levels are assessed by immunoblotting as described above.
- Expected Outcome: Pre-treatment with a proteasome inhibitor should "rescue" or prevent the degradation of pirin by CCT367766, resulting in pirin levels comparable to the untreated control.[1][2]

Conclusion

CCT367766 is a highly effective and specific pirin-degrading PROTAC. Its mechanism of action, which relies on the recruitment of the E3 ligase CRBN to induce ubiquitination and subsequent proteasomal degradation of pirin, has been well-characterized. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing **CCT367766** as a chemical tool to probe the function of pirin or as a lead for developing novel therapeutics.

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